molecular formula C13H16N4O2 B1270019 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine CAS No. 251658-55-6

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Cat. No. B1270019
M. Wt: 260.29 g/mol
InChI Key: WVQSWOBETMRYCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazol-5-amine derivatives, including those with tert-butyl and nitrophenyl groups, often involves multi-step processes that may include condensation, nitration, and functional group transformations. For instance, one efficient method reported involves a one-pot, two-step synthesis starting from base pyrazol-5-amine compounds and aldehydes, highlighting the operational ease and good yield of the desired products (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazol-5-amine derivatives have been elucidated through single crystal X-ray diffraction and spectroscopic data analysis. Computational analyses, including density functional theory (DFT), provide insights into geometry optimization, vibrational frequencies, nuclear magnetic resonance (NMR), and UV–Vis spectroscopic data, offering a comprehensive understanding of their structural parameters (Cuenú et al., 2017).

Chemical Reactions and Properties

These compounds exhibit a range of chemical behaviors, including the ability to participate in various organic reactions due to their active functional groups. For example, they can undergo cyclocondensation reactions, forming complex structures with potential applications in materials science and pharmaceuticals (Ivanov, 2021).

Physical Properties Analysis

The physical properties of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined experimentally through techniques like X-ray crystallography, providing detailed insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with different reagents, are integral to understanding the potential applications of these compounds. Studies have shown that they possess significant electron-donating capabilities, which are essential for their participation in chemical reactions and the formation of novel compounds with desirable properties (Tamer et al., 2016).

Scientific Research Applications

  • Medicinal Chemistry Research

    • Field : Medicinal Chemistry
    • Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .
    • Method : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .
    • Results : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production. Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented .
    • Method : Chemo- and regiocontrol in condensations of t-Bu, Ph-, 2-thienyl-, and CO2Et-substituted 1,2,4-triketone analogs with hydrazines are described .
    • Results : The direction of preferential nucleophilic attack was shown to be switched depending on the substituent nature in triketone as well as the reaction conditions .
  • Anti-Inflammatory Research

    • Field : Medicinal Chemistry
    • Application : A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives were designed and synthesized .
    • Method : The final compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
    • Results : Compounds 8d and 9k exhibited high cytokines inhibition ≥60%. The most potent compounds 8d and 9k were tested to determine their effect on iNOS and COX-2 mRNA expression level .
  • Heterocyclic Core Formation

    • Field : Organic Chemistry
    • Application : A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented .
    • Method : The direction of preferential nucleophilic attack was shown to be switched depending on the substituent nature in triketone as well as the reaction conditions .
    • Results : The acid and temperature effects on the selectivity of condensations were revealed .
  • Molecular Docking Studies

    • Field : Medicinal Chemistry
    • Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .
    • Method : The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
    • Results : Compounds 8d, 9k showed high binding affinity to COX-2 active site and exhibited similar binding interactions of the native ligand celecoxib .
  • Heterocyclic Core Formation

    • Field : Organic Chemistry
    • Application : A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented .
    • Method : The direction of preferential nucleophilic attack was shown to be switched depending on the substituent nature in triketone as well as the reaction conditions .
    • Results : The acid and temperature effects on the selectivity of condensations were revealed .

properties

IUPAC Name

5-tert-butyl-2-(4-nitrophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-4-6-10(7-5-9)17(18)19/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQSWOBETMRYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361679
Record name 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

CAS RN

251658-55-6
Record name 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 251658-55-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4,4-dimethyl-3-oxopentanenitrile (20.4 g, 163 mmol) and 4-nitrophenylhydrazine (25.0 g, 163 mmol) in anhydrous EtOH (300 mL) was added acetic acid (3.4 mL, 60 mL) dropwise. The reaction was stirred at reflux under N2 for 18 h. The reaction mixture was cooled to room temperature and concentrated at reduced pressure. The residue was partitioned between EtOAc (500 mL) and aqueous saturated NaHCO3 solution (300 mL). The organic layer was washed with water and brine, dried over Na2SO4, and concentrated at reduced pressure. The crude residue was purified by MPLC (eluting with 80:20 hexanes/EtOAc) to give 36.0 g (85%) of the desired product. 1H-NMR (DMSO-d6) δ 8.28 (d, J=6.9 Hz, 2H), 7.93 (d, J=6.9 Hz, 2H), 5.55 (s, 2H), 5.46 (s, 1H), 1.20 (s, 9H); MS LC-MS [M+H]+=261, RT=2.74 min.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Li, X Zhou, Z Zheng, W Zhong, J Xiao… - Synthetic …, 2009 - Taylor & Francis
A short and efficient synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives (1a–c), a novel type of p38 MAPK inhibitors, is …
Number of citations: 6 www.tandfonline.com
R Abonia, J Castillo, B Insuasty, J Quiroga… - 2010 - Wiley Online Library
An efficient and three‐step procedure for the synthesis of novel 6,7‐dihydro‐1H,4H‐pyrazolo[3,4‐d][1,3]oxazine derivatives in good to excellent yields by treatment of pyrazolamines …
A Restrepo-Acevedo, N Osorio… - Journal of Molecular …, 2022 - Elsevier
Three new pyrazole-based azomethine isomers (2a-c) bearing a 2-, 3- or 4-nitrophenyl substituent were prepared in almost quantitative yields using environmentally friendly techniques …
Number of citations: 6 www.sciencedirect.com
A Charris-Molina, JC Castillo, M Macías… - The Journal of Organic …, 2017 - ACS Publications
A novel series of fully substituted pyrazolo[3,4-b]pyridines 4 has been prepared in a regioselective manner by the microwave-assisted reaction between N-substituted 5-aminopyrazoles …
Number of citations: 36 pubs.acs.org
X Li, X Zhou, J Zhang, L Wang, L Long, Z Zheng, S Li… - Molecules, 2014 - mdpi.com
A series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives were designed, synthesized and evaluated for their inhibitory activities towards TNF-α …
Number of citations: 17 www.mdpi.com
D Zhu, Q Xing, R Cao, D Zhao, W Zhong - Molecules, 2016 - mdpi.com
We have identified a novel series of substituted N,N′-diarylurea p38α inhibitors. The inhibitory activity of the target compounds against the enzyme p38α, MAPKAPK2 in BHK cells, TNF…
Number of citations: 11 www.mdpi.com
S Roehm, M Schroeder, JE Dwyer… - European Journal of …, 2020 - Elsevier
The p38 MAPK cascade is a key signaling pathway linked to a multitude of physiological functions and of central importance in inflammatory and autoimmune diseases. Although …
Number of citations: 12 www.sciencedirect.com
D Zhu, X Li, W Zhong, D Zhao - Molecules, 2015 - mdpi.com
A novel series of substituted N,N′-diaryl ureas that act as p38α inhibitors have been designed and synthesized based on two key residues (Gly110 and Thr106) that are different in …
Number of citations: 1 www.mdpi.com

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